2,3-Dihydro-1-benzofuran-5-propanoic acid
Overview
Description
2,3-Dihydro-1-benzofuran-5-propanoic acid is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. The 2,3-dihydro modification indicates that the furan ring is partially saturated, having two additional hydrogen atoms, which makes it a dihydrobenzofuran. The presence of the propanoic acid moiety suggests that this compound has potential applications in the synthesis of pharmaceuticals and other biologically active molecules .
Synthesis Analysis
The synthesis of 2,3-dihydro-1-benzofuran-5-propanoic acid has been improved to provide a practical and convenient process. The synthesis involves the methyl esterification of 3-(4-hydroxyphenyl) acrylic acid, followed by condensation with bromoacetaldehyde diethyl acetal and a Friedel-Crafts reaction to give methyl 3-(benzofuran-5-yl) acrylic acid. This intermediate is then subjected to catalytic hydrogenation and hydrolysis to afford the target compound with an overall yield of 60% . Other research has focused on the synthesis of related benzofuran derivatives, such as the electrochemical synthesis of benzofuran derivatives from 3,4-dihydroxybenzoic acid , Lewis acid-catalyzed synthesis from acrolein dimer , and Rh/Co relay catalyzed C-H functionalization/annulation .
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1-benzofuran-5-propanoic acid and related compounds has been characterized using various spectroscopic techniques. For instance, the electrochemically synthesized benzofuran derivative was characterized by IR, 1H NMR, 13C NMR, and MS . The molecular structure of benzofuran derivatives is crucial for understanding their reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Benzofuran derivatives participate in various chemical reactions, which are essential for their transformation into biologically active compounds or intermediates for further chemical synthesis. For example, the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source , and the synthesis of benzofuran-2-ylacetamides by sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization are notable reactions that expand the utility of benzofuran derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of functional groups like carboxylic acids and esters can affect the compound's acidity, ability to form hydrogen bonds, and its overall chemical stability. The supramolecular interactions of benzofuran derivatives, such as 1-benzofuran-2,3-dicarboxylic acid, have been studied, revealing the importance of intramolecular hydrogen bonding and pi-pi stacking interactions in the crystal packing of these compounds . These properties are essential for the design of benzofuran-based libraries with varied physicochemical properties for drug discovery .
Scientific Research Applications
Metabolic Pathways and Disposition
- A study highlighted the disposition and metabolism of a compound structurally related to 2,3-dihydro-1-benzofuran-5-propanoic acid, specifically N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868). This novel orexin 1 and 2 receptor antagonist, used for insomnia treatment, exhibited extensive metabolism, particularly oxidation of the benzofuran ring, with resultant metabolites being the principal components in plasma and excreta (Renzulli et al., 2011).
Gastrointestinal and Colonic Transit
- The benzofuran derivative prucalopride demonstrated its ability to selectively stimulate colonic transit without significantly altering gastric or small bowel transit in healthy human subjects. This finding underscores the potential of benzofuran derivatives in treating conditions related to colonic transit (Bouras et al., 1999).
Radiotracer Applications
- A study evaluated a radiotracer, 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), targeting the sphingosine-1-phosphate receptor. The research supported the safety of 11C-CS1P1 for evaluating inflammation in clinical populations, highlighting the utility of benzofuran derivatives in medical imaging and diagnostics (Brier et al., 2022).
Safety And Hazards
Future Directions
Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-5-propanoic acid”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,7H,2,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQFYUVHQLRVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384655 | |
Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-propanoic acid | |
CAS RN |
215057-28-6 | |
Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,3-Dihydrobenzo[b]furan-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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